3-(1-Aminopentyl)phenol

Catalog No.
S12584384
CAS No.
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminopentyl)phenol

Product Name

3-(1-Aminopentyl)phenol

IUPAC Name

3-(1-aminopentyl)phenol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3

InChI Key

BGANQTLHQOGKPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)O)N

3-(1-Aminopentyl)phenol is an organic compound characterized by its structure, which includes a phenolic ring substituted with a 1-aminopentyl chain at the meta position. This compound belongs to a class of chemicals known as aminophenols, which are derivatives of phenol that contain an amino group. The presence of both the amino and hydroxyl groups contributes to its unique chemical properties, making it a subject of interest in various fields, including pharmaceuticals and materials science.

Typical of phenolic compounds:

  • Electrophilic Substitution: The hydroxyl group on the phenolic ring activates the aromatic system, making it susceptible to electrophilic substitution reactions. Common reactions include nitration and bromination, where substituents can be introduced at the ortho or para positions relative to the hydroxyl group.
  • Reactions with Acids: The amino group can participate in acid-base reactions, forming salts with acids. This property can be utilized in synthesizing various derivatives.
  • Reductive Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom of the amino group, potentially leading to a variety of N-substituted derivatives.

Research indicates that aminophenols, including 3-(1-Aminopentyl)phenol, exhibit significant biological activities. These compounds are known for their roles in:

  • Antioxidant Activity: They can scavenge free radicals, contributing to their potential use in therapeutic applications.
  • Antimicrobial Properties: Certain aminophenols have shown effectiveness against various bacterial strains, which could be leveraged in developing new antimicrobial agents.
  • Pharmacological Uses: Compounds structurally related to 3-(1-Aminopentyl)phenol are often investigated for their analgesic and anti-inflammatory properties.

The synthesis of 3-(1-Aminopentyl)phenol can be achieved through several methods:

  • Direct Amination: This method involves reacting resorcinol with a primary amine (in this case, 1-aminopentane) under controlled conditions. The reaction typically requires heating and may involve solvents to facilitate the process .
  • Reduction of Nitro Compounds: Starting from a nitro-substituted phenol derivative, reduction processes can yield the corresponding aminophenol.
  • Heterocyclization Reactions: Amino alcohols and their phenolic analogs can be subjected to heterocyclization reactions to produce various derivatives, including 3-(1-Aminopentyl)phenol .

3-(1-Aminopentyl)phenol has several applications across different industries:

  • Dyes and Pigments: It serves as an intermediate in synthesizing dyes due to its ability to form stable complexes with metal ions.
  • Pharmaceuticals: Its biological properties make it a candidate for drug development, particularly in formulations targeting pain relief and inflammation.
  • Polymer Chemistry: The compound is used as a stabilizer in thermoplastics and other polymer formulations.

: Research indicates that this compound may interact with specific receptors or enzymes, influencing pharmacokinetics and pharmacodynamics when used alongside other drugs.
  • Toxicological Assessments: Evaluations of its safety profile are essential for determining its viability as a pharmaceutical ingredient or industrial chemical.
  • Several compounds share structural similarities with 3-(1-Aminopentyl)phenol. Here are some notable examples:

    Compound NameStructure DescriptionUnique Features
    3-AminophenolMeta isomer of aminophenols with an amino groupUsed as a precursor for dyes and pharmaceuticals
    4-AminophenolPara isomer with similar propertiesCommonly used in analgesics like acetaminophen
    2-AminophenolOrtho isomer that exhibits different reactivityImportant in dye manufacturing
    4-(Aminomethyl)phenolContains an aminomethyl substituent at para positionUsed in epoxy resin formulations

    The uniqueness of 3-(1-Aminopentyl)phenol lies in its specific side chain structure, which influences its solubility, reactivity, and biological activity compared to its isomers and related compounds.

    XLogP3

    2.3

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    179.131014166 g/mol

    Monoisotopic Mass

    179.131014166 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-09-2024

    Explore Compound Types